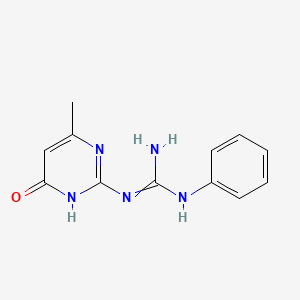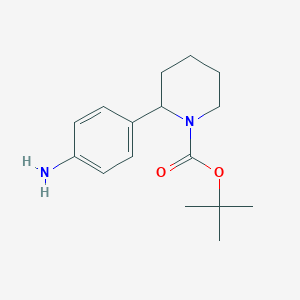
(3-Trifluoromethyl-phenoxy)-acetaldehyde
Vue d'ensemble
Description
“(3-Trifluoromethyl-phenoxy)-acetaldehyde” is a chemical compound with the linear formula: CF3C6H4OC6H4CHO . It has a molecular weight of 266.22 . This compound has been used in the synthesis of 5,10,15,20-tetra [3- (3-trifluoromethyl)phenoxy]porphyrin .
Synthesis Analysis
The synthesis of compounds related to “this compound” often involves the Williamson etherification reaction . For instance, the synthesis of fluoxetine starts with p-trifluoromethylphenol reacted with the 3-(chloro)-N-methyl-3-phenylpropylamin in the presence of potassium carbonate .Molecular Structure Analysis
The molecular structure of “this compound” has been confirmed using various spectroscopic methods such as mass spectroscopy, 1H-, 13C- and 19F-NMR, MALDI-TOF mass spectrometry .Chemical Reactions Analysis
The compound has been involved in the synthesis of 5,10,15,20-tetra [3- (3-trifluoromethyl)phenoxy]porphyrin . Cyclic voltammetry was used to determine the oxidation and reduction potentials of the new porphyrin. Two quasi-reversible one-electron reductions at –1.00 and –1.32 V and a quasi-reversible oxidation at 1.20 V were observed .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.538 (lit.), a boiling point of 130 °C/1.4 mmHg (lit.), and a density of 1.284 g/mL at 25 °C (lit.) . The UV-Vis absorption spectrum of a related compound, 5,10,15,20-tetra [3- (3-trifluoromethyl)phenoxy]porphyrin, shows characteristic spectral patterns similar to those of tetraphenyl porphyrin, with a Soret band at 419 nm and four Q bands at 515, 550, 590, and 648 nm .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
63212-89-5 |
|---|---|
Formule moléculaire |
C9H7F3O2 |
Poids moléculaire |
204.15 g/mol |
Nom IUPAC |
2-[3-(trifluoromethyl)phenoxy]acetaldehyde |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-4,6H,5H2 |
Clé InChI |
QDDJKBCSNFFTQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCC=O)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2-Aminoethyl)sulfanyl]methyl}-1,3-thiazol-2-amine](/img/structure/B8764076.png)
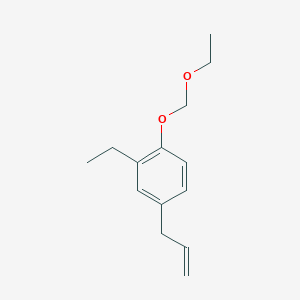
![6-Fluoro-3-methylbenzo[d]isothiazole](/img/structure/B8764086.png)
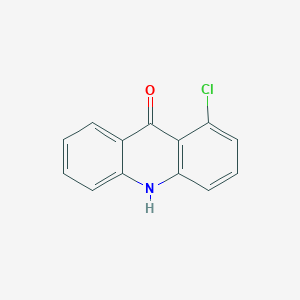
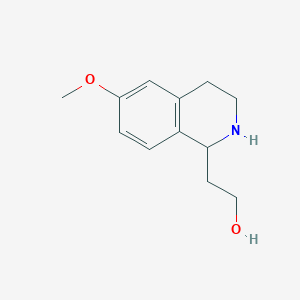

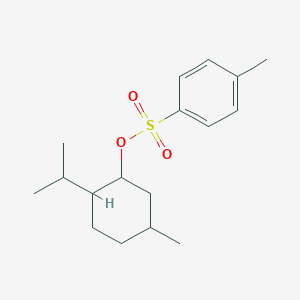

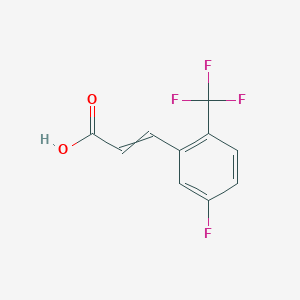
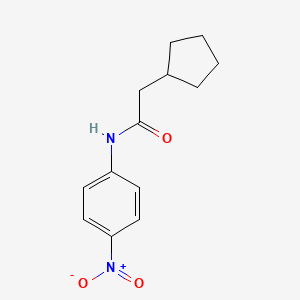
![2-hydroxy-3-[3-(1H-imidazol-1-yl)propyl]quinazolin-4(3H)-one](/img/structure/B8764133.png)

